molecular formula C23H23N5O B4448778 N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B4448778
M. Wt: 385.5 g/mol
InChI Key: HIHJWUIRCPJPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a pyrazolo-triazine derivative characterized by a fused heteropolycyclic core. Its structure includes a pyrazolo[5,1-c][1,2,4]triazine backbone substituted with ethyl, methyl, and phenyl groups at positions 7, 4, and 8, respectively. The carboxamide moiety at position 3 is linked to a 2,4-dimethylphenyl group, which may enhance lipophilicity and influence bioactivity .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-5-18-20(17-9-7-6-8-10-17)22-26-25-21(16(4)28(22)27-18)23(29)24-19-12-11-14(2)13-15(19)3/h6-13H,5H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHJWUIRCPJPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources and presents relevant data tables and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}

It has a molecular weight of approximately 267.28 g/mol and a high purity standard of 97% .

Biological Activity Overview

Research indicates that pyrazolo[5,1-c][1,2,4]triazines exhibit various biological activities including anti-inflammatory, antibacterial, and antitumor properties. The specific compound under review has shown promise in several studies.

1. Antibacterial Activity

A study evaluated the antibacterial effects of various substituted pyrazoles and their heteroannulated analogs. The synthesized compounds demonstrated significant antibacterial activity against pathogenic bacteria. The efficacy was measured using the microplate Alamar Blue assay (MABA), with some derivatives showing comparable or superior activity to established antibiotics .

2. Anti-inflammatory Effects

The compound exhibited notable anti-inflammatory properties. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives showed higher selectivity for COX-2 compared to traditional anti-inflammatory drugs like diclofenac .

CompoundCOX-2 Inhibition (%)Comparison DrugComparison Inhibition (%)
This compound93.62Diclofenac58.00

3. Antitumor Activity

In another research effort focusing on pyrazole derivatives, compounds similar to this compound were tested for their antitumor properties. The findings suggested that these compounds could induce apoptosis in cancer cell lines through caspase activation pathways .

Case Study 1: Synthesis and Evaluation

A detailed synthesis of substituted pyrazoles was conducted where the biological activities were evaluated against various bacterial strains and inflammation models. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial and anti-inflammatory properties significantly .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets involved in inflammation and cancer pathways. These studies revealed strong interactions with target proteins, supporting the observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[5,1-c][1,2,4]triazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Biological Activity Source
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide 7-ethyl, 4-methyl, 8-phenyl, 3-carboxamide Not reported Likely C=O (~1670), N–H (~3300) Not reported
4-Amino-8,10-dimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3c) 8,10-dimethyl, 4-amino, 3-carboxamide >300 1671 (C=O), 3398–3259 (N–H) Anticancer evaluation
4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3d) 8,10-dimethyl, 4-amino, 4-methoxyphenyl >300 1668 (C=O), 3352–3194 (N–H) Anticancer evaluation
((E)-4-imino-8,10-dimethyl-N-(4-(phenyldiazenyl)phenyl)-...triazine-3-carboxamide (13) 8,10-dimethyl, 4-imino, phenyldiazenyl 245–250 1676 (C=O), 3448–3128 (N–H) Synthetic intermediate
Ethyl 8-(3,4-dimethoxyphenyl)-7-ethyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 7-ethyl, 8-(3,4-dimethoxyphenyl), 3-ethoxycarbonyl Not reported Ester (C=O ~1700) Not reported

Key Observations:

Substituent Impact on Bioactivity: Carboxamide vs. Amino and Imino Groups: The presence of amino (3c, 3d) or imino (13) groups at position 4 enhances thermal stability (melting points >300°C) and may modulate kinase inhibition .

Aromatic Substitutents: Phenyl vs. Electron-Withdrawing Groups: Fluorinated or nitro-substituted analogs (e.g., ) demonstrate enhanced reactivity in heterocyclization reactions, suggesting tunable electronic properties for targeted applications .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for related carboxamides, such as condensation of pyrazole precursors with activated carbonyl reagents (e.g., benzhydrazide in ) .
  • Ethyl ester derivatives () are synthesized via nucleophilic substitution or esterification, highlighting the versatility of the pyrazolo-triazine core .

Comparative Toxicology :

  • While the target compound lacks toxicity data, structurally related triazines like triaziflam () are pesticidal, emphasizing the importance of substituent selection in minimizing off-target effects .

Research Findings and Implications

  • Anticancer Potential: Derivatives such as 3c and 3d inhibit cancer cell proliferation, with IR data confirming stable carboxamide interactions .
  • Synthetic Flexibility : The core structure accommodates diverse substituents (e.g., ethoxycarbonyl, trifluoroacetyl), enabling tailored physicochemical properties .
  • Unanswered Questions: The biological activity of the target compound remains uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.